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molecular formula C11H14 B8602674 Cyclohexane, 2,4-cyclopentadien-1-ylidene-

Cyclohexane, 2,4-cyclopentadien-1-ylidene-

Cat. No. B8602674
M. Wt: 146.23 g/mol
InChI Key: MIODROMBEUMZIF-UHFFFAOYSA-N
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Patent
US06930157B2

Procedure details

7 g of cyclohexanone (71 mmol) and 14.35 ml of cyclopentadiene(175 mmol) were charged in a 300 ml reaction bottle. 70 ml of CH3OH was added as a solvent. Then, 8.75 ml of pyrrolidine (105 mmol) was added gradually and the mixture was stirred at room temperature for 30 minutes. Next, 6.3 ml of CH3COOH (105 mmol) was added gradually and stirred for 10 minutes. 200 ml of H2O and 200 ml of pentane were used for extraction. The upper pentane portion was collected. The lower water portion was further extracted with pentane three times. The collected pentane portion was dehydrated with MgSO4, held still for 30 minutes, filtered, and concentrated under reduced pressure to afford a yellow liquid product (8.7 g, yield=83.3%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
14.35 mL
Type
reactant
Reaction Step One
Quantity
8.75 mL
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Yield
83.3%

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:8]1[CH2:12][CH:11]=[CH:10][CH:9]=1.N1CCCC1.CC(O)=O>CO>[CH2:4]1[CH2:5][CH2:6][C:1](=[C:11]2[CH:10]=[CH:9][CH:8]=[CH:12]2)[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
14.35 mL
Type
reactant
Smiles
C1=CC=CC1
Step Two
Name
Quantity
8.75 mL
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
6.3 mL
Type
reactant
Smiles
CC(=O)O
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
200 ml of H2O and 200 ml of pentane were used for extraction
CUSTOM
Type
CUSTOM
Details
The upper pentane portion was collected
EXTRACTION
Type
EXTRACTION
Details
The lower water portion was further extracted with pentane three times
WAIT
Type
WAIT
Details
held still for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1CCC(=C2C=CC=C2)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 83.3%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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